4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine
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Overview
Description
4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine is a complex organic compound that features a pyrazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include benzyl bromide, ethyl methyl ketone, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole, imidazole, or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)pyridine: Another pyrazole-containing compound with different substituents.
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a methyl group.
Uniqueness
4-(4-Benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties not found in simpler compounds
Properties
IUPAC Name |
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-3-21-24-16(2)20(25-21)15-27-11-9-18(10-12-27)22-19(14-23-26-22)13-17-7-5-4-6-8-17/h4-8,14,18H,3,9-13,15H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRKZAUNWUSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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